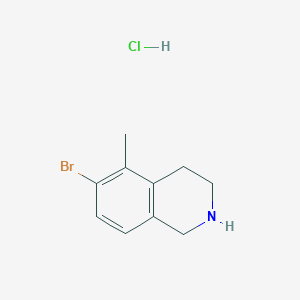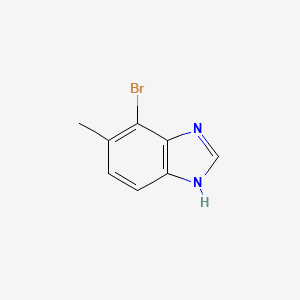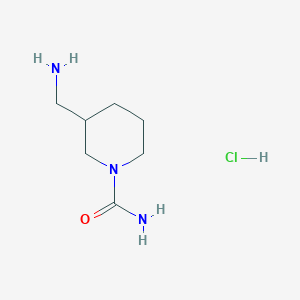
3-(Aminomethyl)piperidine-1-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(Aminomethyl)piperidine-1-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1803580-70-2 . It has a molecular weight of 193.68 .
Molecular Structure Analysis
The IUPAC Name for this compound is 3-(aminomethyl)piperidine-1-carboxamide hydrochloride . The InChI Code is 1S/C7H15N3O.ClH/c8-4-6-2-1-3-10(5-6)7(9)11;/h6H,1-5,8H2,(H2,9,11);1H .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 193.68 . More detailed physical and chemical properties were not found in the sources I accessed.
科学的研究の応用
Specific Scientific Field
This compound is used in the field of neuroscience and psychopharmacology .
Summary of the Application
The compound is being studied as a potential treatment for psychotic disorders. It acts as an agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a receptor that plays a significant role in neuropsychiatric function .
Methods of Application or Experimental Procedures
The compound was synthesized and its structure-activity relationship was studied. Several analogs were created and their activity against TAAR1 was measured. The most active compounds were then evaluated in vivo using the dopamine transporter knockout (DAT-KO) rat model of dopamine-dependent hyperlocomotion .
Results or Outcomes
Out of the four most active compounds, only one (AP163) displayed a statistically significant and dose-dependent reduction in hyperlocomotion in DAT-KO rats. This suggests that AP163, and by extension “3-(Aminomethyl)piperidine-1-carboxamide hydrochloride”, could be a potential treatment option for disorders associated with increased dopaminergic function, such as schizophrenia .
2. Application in Chemical Synthesis
Specific Scientific Field
This compound is used in the field of chemical synthesis .
Summary of the Application
The compound is used in the chemoselective, liquid-phase heterogeneous catalytic hydrogenation of some pyridinecarbonitriles to the corresponding pyridyl- or piperidylmethylamines over a Pd/C catalyst .
Methods of Application or Experimental Procedures
The synthesis can be fine-tuned by simply adjusting the amount of acidic additive (H2SO4) based on whether the product to be prepared is pyridyl- or piperidylmethylamine .
Results or Outcomes
Complete conversions were obtained under mild conditions (30–50 °C, 6 bar), in all cases .
3. Application in Pharmaceutical Industry
Specific Scientific Field
This compound is used in the field of pharmaceutical industry .
Summary of the Application
The compound is used as an intermediate in the production of pharmaceuticals .
Methods of Application or Experimental Procedures
The compound is synthesized and used in the production of various pharmaceuticals .
Results or Outcomes
The compound is used in the production of various pharmaceuticals, contributing to the development of new drugs .
4. Application in Quantum Chemical Calculations
Specific Scientific Field
This compound is used in the field of Quantum Chemistry .
Summary of the Application
The compound is used in quantum chemical calculations (DFT) to confirm the diverse primary amine selectivities observed in the hydrogenation of the constitutional isomers of pyridinecarbonitriles .
Methods of Application or Experimental Procedures
Adsorption energy profiles regarding the interactions between the nitrile starting materials, imine intermediates or amine products and palladium were computed to clarify the selectivity changes .
Results or Outcomes
The results of these calculations helped to understand the selectivity changes in the hydrogenation process .
5. Application in Drug Discovery
Specific Scientific Field
This compound is used in the field of Drug Discovery .
Summary of the Application
Piperidine derivatives, including “3-(Aminomethyl)piperidine-1-carboxamide hydrochloride”, are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal agents .
Methods of Application or Experimental Procedures
These compounds are synthesized and tested for their therapeutic applications .
Results or Outcomes
Piperidine derivatives have shown several important pharmacophoric features and are being utilized in different therapeutic applications .
Safety And Hazards
特性
IUPAC Name |
3-(aminomethyl)piperidine-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.ClH/c8-4-6-2-1-3-10(5-6)7(9)11;/h6H,1-5,8H2,(H2,9,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRWUBZQPFVTPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)N)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)piperidine-1-carboxamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{1-[Benzyl(methyl)amino]cyclobutyl}methanol](/img/structure/B1382843.png)
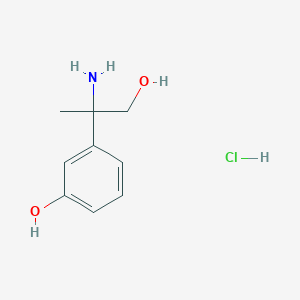
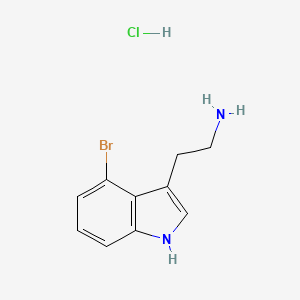
![2-[2-(propan-2-yl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl]acetic acid hydrochloride](/img/structure/B1382847.png)
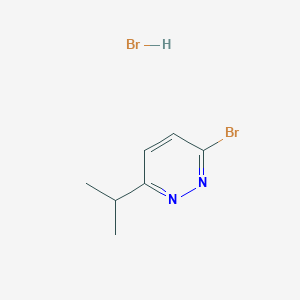
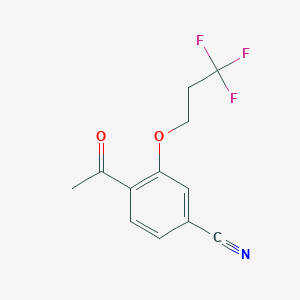
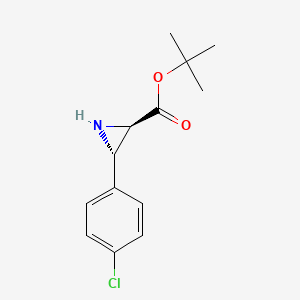


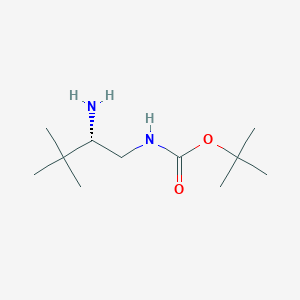
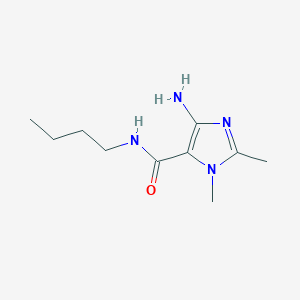
![(S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride](/img/structure/B1382863.png)
